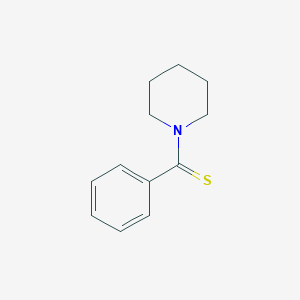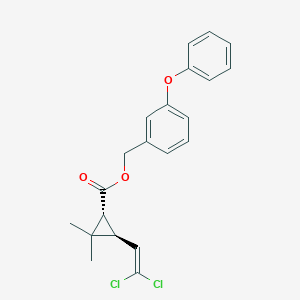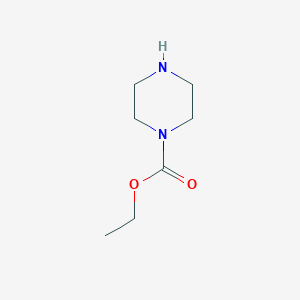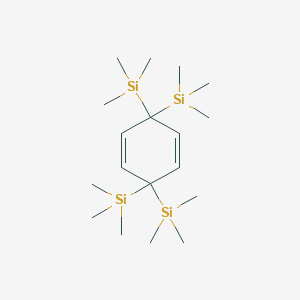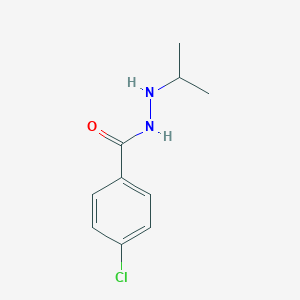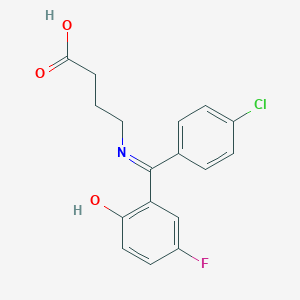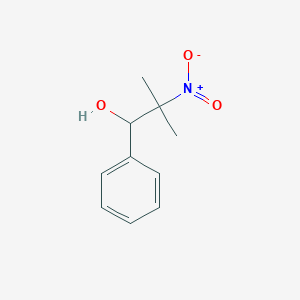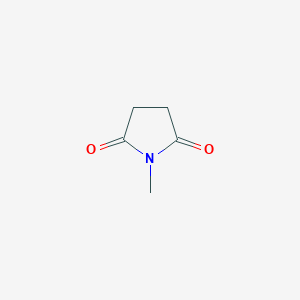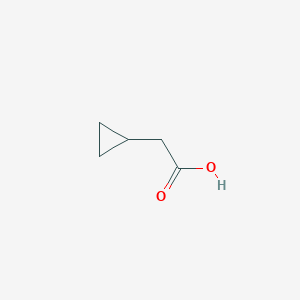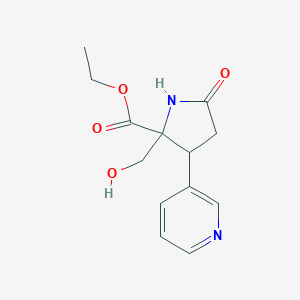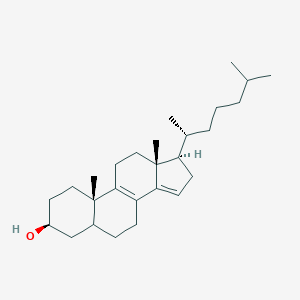
Cholesta-8,14-dien-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cholesta-8,14-dien-3-ol is a steroid compound that belongs to the family of cholesterol derivatives. It is also known as ergosterol or provitamin D2. This compound is found in a variety of sources, including fungi, yeasts, and some plants. Cholesta-8,14-dien-3-ol has been the subject of extensive research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of cholesta-8,14-dien-3-ol is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells and promoting the differentiation of osteoblasts, which are cells that are responsible for bone formation.
Effets Biochimiques Et Physiologiques
Cholesta-8,14-dien-3-ol has been found to have a number of biochemical and physiological effects. It has been shown to reduce the risk of cancer by inhibiting the growth of cancer cells. It has also been found to promote bone formation and reduce the risk of osteoporosis.
Avantages Et Limitations Des Expériences En Laboratoire
Cholesta-8,14-dien-3-ol has a number of advantages for lab experiments. It is readily available and relatively inexpensive. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are a number of future directions for research on cholesta-8,14-dien-3-ol. One area of research is the development of new methods for synthesizing this compound. Another area of research is the investigation of its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, research could focus on the development of new formulations of cholesta-8,14-dien-3-ol that are more easily absorbed by the body.
Méthodes De Synthèse
The synthesis of cholesta-8,14-dien-3-ol can be achieved through a variety of methods. One of the most common methods is the conversion of ergosterol to cholesta-8,14-dien-3-ol through UV irradiation. Other methods include the use of enzymes or chemical reactions to convert cholesterol to cholesta-8,14-dien-3-ol.
Applications De Recherche Scientifique
Cholesta-8,14-dien-3-ol has been extensively studied for its potential applications in various fields. In the field of medicine, it has been investigated for its potential as a treatment for various diseases, including cancer and osteoporosis. In the field of agriculture, it has been studied for its potential as a natural pesticide.
Propriétés
Numéro CAS |
17608-73-0 |
|---|---|
Nom du produit |
Cholesta-8,14-dien-3-ol |
Formule moléculaire |
C27H44O |
Poids moléculaire |
384.6 g/mol |
Nom IUPAC |
(3S,10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h12,18-21,23,28H,6-11,13-17H2,1-5H3/t19-,20?,21+,23-,26+,27-/m1/s1 |
Clé InChI |
AWBZPJQUWZBRII-BJHTWKIPSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC=C2[C@@]1(CCC3=C2CCC4[C@@]3(CC[C@@H](C4)O)C)C |
SMILES |
CC(C)CCCC(C)C1CC=C2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C |
SMILES canonique |
CC(C)CCCC(C)C1CC=C2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C |
Synonymes |
cholesta-8,14-dien-3-ol cholesta-8,14-dien-3beta-ol cholesta-8,14-diene-3-beta-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



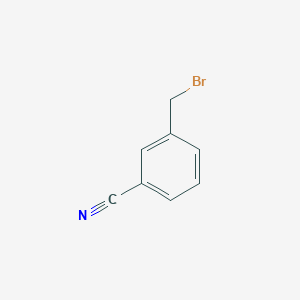
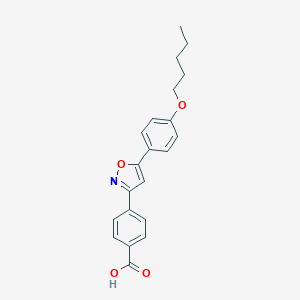
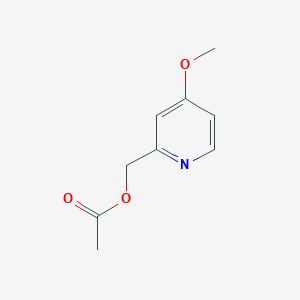
![4-Chlorobenzo[b]thiophene](/img/structure/B105630.png)
